molecular formula C6H8N2O2 B056892 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid CAS No. 113808-86-9

3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Cat. No.: B056892
CAS No.: 113808-86-9
M. Wt: 140.14 g/mol
InChI Key: IOOWDXMXZBYKLR-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is an organic compound belonging to the class of pyrazole carboxylic acids. It is characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a carboxylic acid group at position 4. This compound is a white to off-white crystalline solid with a molecular formula of C6H8N2O2 and a molecular weight of 140.14 g/mol .

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D . This enzyme plays a crucial role in cellular signaling by regulating the intracellular concentration of cyclic adenosine monophosphate (cAMP).

Biochemical Pathways

The compound’s action on the cAMP-specific 3’,5’-cyclic phosphodiesterase 4D affects the cAMP signaling pathway . Elevated cAMP levels can activate protein kinase A, which then phosphorylates a variety of target proteins, leading to changes in cellular function and gene expression.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dry environment . Furthermore, the compound’s effects may also be influenced by the specific biological environment within the body, including the presence of other drugs or substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid can be achieved through several methods. One common method involves the reaction of 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form this compound dimethyl ester. This ester is then hydrolyzed under acidic conditions to yield the desired carboxylic acid .

Another method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole, which is then carboxylated to produce this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, alcohols, and other functionalized derivatives .

Scientific Research Applications

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of two methyl groups at positions 3 and 5, along with the carboxylic acid group at position 4, makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOWDXMXZBYKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379858
Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135108-88-2, 113808-86-9
Record name Formaldehyde, polymer with benzenamine, hydrogenated
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde, polymer with benzenamine, hydrogenated
Source European Chemicals Agency (ECHA)
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Record name 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid?

A1: this compound is characterized by the following:

  • Molecular Formula: C6H8N2O2 []
  • Molecular Weight: 140.14 g/mol []
  • Spectroscopic Data: Its structure has been confirmed using various spectroscopic techniques including IR, MS, 1H NMR and 13C NMR. [, ]

Q2: Are there different structural forms of this compound?

A2: Yes, research indicates that this compound exhibits polymorphism, meaning it can exist in different crystalline forms. Additionally, one of these polymorphs exhibits solid-state proton transfer (SSPT). []

Q3: How is this compound synthesized?

A3: It can be synthesized from ethyl acetoacetate through a three-step process: condensation with acetyl chloride, cyclization, and hydrolysis. This method has been shown to be efficient and suitable for industrial production. []

Q4: What are the applications of this compound in material science?

A4: This compound serves as a versatile ligand in the synthesis of chromium-based porous coordination polymers (PCPs). These PCPs, characterized by unique open structures, hold potential in various applications like gas storage and separation. []

Q5: Has this compound been explored in drug discovery?

A5: Yes, derivatives of this compound, like its ethyl esters, have been explored for their inhibitory activity against Phosphodiesterase 4 (PDE4). These enzymes play a role in inflammatory processes, making them targets for conditions like asthma and chronic obstructive pulmonary disease (COPD). [, ]

Q6: Are there any studies on the interaction of this compound derivatives with their biological targets?

A6: Yes, structural studies have investigated the interaction of this compound ethyl ester derivatives with the catalytic domain of human PDE4B. These studies help visualize the binding mode and provide insights for further drug design. []

Q7: Is there research on the biological activity of other this compound derivatives?

A7: Yes, a chitosan salt of 1-(2-carboxyethyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid has been synthesized and investigated for its anti-burn properties. [] Additionally, this compound itself has been identified as a ligand for the heat shock-related 70kDA protein 2 (Hsp70), which is involved in cellular stress responses and is a potential target for cancer therapy. []

Q8: Are there any known Structure-Activity Relationship (SAR) studies for compounds related to this compound?

A8: While specific SAR studies focusing solely on this compound are not explicitly mentioned in the provided abstracts, research on its derivatives, like the ethyl esters as PDE4 inhibitors [, ], suggests ongoing investigations into how structural modifications impact biological activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.